REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[OH-].[K+].Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].C(Cl)(Cl)Cl>C(O)C.O>[CH2:12]([O:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:4][CH:3]=1)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10.79 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCC
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
WASH
|
Details
|
The aqueous layer was further washed with CHCl3
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel with 1:1 hexane
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C=C1)OCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |